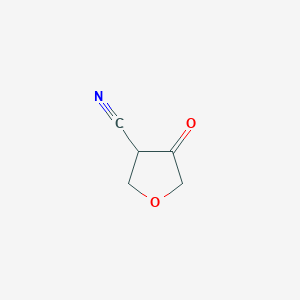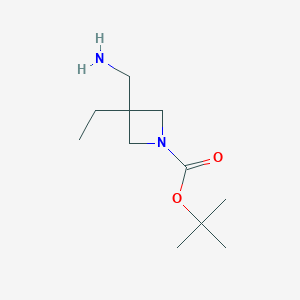
3,4-Dimetilbencilazida
Descripción general
Descripción
3,4-Dimethylbenzyl azide is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethylbenzyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzyl azide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos
3,4-Dimetilbencilazida: es fundamental en la síntesis de diversos heterociclos, que son estructuras centrales en muchos productos farmacéuticos. El grupo azida participa en reacciones de cicloadición para formar anillos de cinco miembros con un heteroátomo, como pirroles, y anillos con dos heteroátomos, como pirazol e isoxazol .
Síntesis Orgánica
En la síntesis orgánica, este compuesto sirve como precursor para la introducción del grupo azido en moléculas orgánicas. Esto es particularmente útil en la síntesis de derivados azido que pueden sufrir una transformación posterior en aminas, amidas y otros grupos funcionales que contienen nitrógeno .
Química Click
This compound: es un reactivo clave en la química click, específicamente en las reacciones de cicloadición [3+2] con alquinos para formar 1,2,3-triazoles. Esta reacción es ampliamente utilizada debido a su alto rendimiento, especificidad y la estabilidad del producto triazol .
Ciencia de Materiales
Las azidas, incluida la This compound, se utilizan en la ciencia de materiales para crear polímeros y recubrimientos con propiedades únicas. El grupo azida puede ser un mango funcional para modificaciones posteriores a la polimerización, lo que lleva a materiales con funcionalidades de superficie adaptadas .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, la porción azida de la This compound es valiosa para la construcción de bibliotecas de compuestos. Permite el ensamblaje rápido de moléculas diversas, facilitando la búsqueda de nuevos agentes terapéuticos .
Bioconjugación
El compuesto se utiliza en técnicas de bioconjugación, donde el grupo azida puede reaccionar selectivamente con biomoléculas marcadas con alquinos en presencia de catalizadores de cobre(I), lo que permite el estudio de procesos biológicos .
Nanotecnología
This compound: contribuye a la nanotecnología al proporcionar un método para unir grupos azida a la superficie de las nanopartículas. Esto permite posteriores reacciones de química click para la funcionalización de nanopartículas .
Seguridad y Manejo en la Síntesis Química
Si bien no es una aplicación en sí, el manejo seguro y la síntesis de azidas, incluida la This compound, es un área crítica de investigación. Las azidas son potencialmente explosivas, y comprender su estabilidad y reactividad es esencial para las prácticas de laboratorio seguras .
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . Aromatic amines are of constant interest in the chemical community due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .
Mode of Action
3,4-Dimethylbenzyl azide interacts with its targets through a process known as intramolecular amination via acid-catalyzed rearrangement of azides . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states . The reaction follows the Curtin-Hammett scenario as the energy gap required for conformer interconversion was substantially lower than the activation barrier of either transition state .
Biochemical Pathways
The biochemical pathway affected by 3,4-Dimethylbenzyl azide is the synthesis of aromatic amines . This compound serves as a potent synthetic route to a sought-after amine functionality including preparation of difficult to access and valuable heterocyclic amines . The reaction is predicted to be a selective process with migratory aptitude increasing in a row alkyl<Ar-EWG<Ar-EDG (EWG — electron withdrawing group; EDG — electron donating group), which was supported by experimental results .
Pharmacokinetics
The adme properties of a drug molecule are crucial for its effectiveness and bioavailability
Result of Action
The result of the action of 3,4-Dimethylbenzyl azide is the formation of amines, particularly aromatic amines . These amines can be used in various applications due to their high synthetic utility and ubiquitous functionality encountered in numerous biologically active compounds, materials, and agrochemicals .
Action Environment
The action, efficacy, and stability of 3,4-Dimethylbenzyl azide can be influenced by various environmental factors. For instance, environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . These factors can affect cellular epigenetics and, hence, human health
Análisis Bioquímico
Biochemical Properties
3,4-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry, where it is used for labeling and tracking biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions, also known as “click chemistry.” The azide group in 3,4-Dimethylbenzyl azide is highly reactive and can form stable triazole linkages with alkyne-functionalized molecules in the presence of a copper catalyst . This reaction is highly specific and does not interfere with native biological processes, making it ideal for studying complex biochemical pathways.
Cellular Effects
3,4-Dimethylbenzyl azide affects various types of cells and cellular processes. It influences cell function by participating in bioorthogonal reactions that label and track specific biomolecules within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying proteins and other biomolecules involved in these processes . For example, the incorporation of 3,4-Dimethylbenzyl azide into cellular proteins can be used to study protein-protein interactions and the dynamics of cellular signaling networks.
Molecular Mechanism
The molecular mechanism of 3,4-Dimethylbenzyl azide involves its interaction with biomolecules through azide-alkyne cycloaddition reactions. At the molecular level, this compound binds to alkyne-functionalized molecules, forming stable triazole linkages. This reaction is catalyzed by copper ions, which facilitate the formation of the triazole ring . The resulting triazole linkage is highly stable and can be used to label and track biomolecules in living cells. Additionally, 3,4-Dimethylbenzyl azide can inhibit or activate enzymes by modifying their active sites or interacting with cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethylbenzyl azide can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that 3,4-Dimethylbenzyl azide can maintain its labeling efficiency over extended periods, making it suitable for in vitro and in vivo experiments. Its degradation products and potential toxicity should be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of 3,4-Dimethylbenzyl azide vary with different dosages in animal models. At low doses, this compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, 3,4-Dimethylbenzyl azide may exhibit toxic or adverse effects, such as disrupting cellular functions or inducing oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to balance the compound’s labeling efficiency and potential side effects.
Metabolic Pathways
3,4-Dimethylbenzyl azide is involved in metabolic pathways that include its incorporation into biomolecules through bioorthogonal reactions. This compound interacts with enzymes and cofactors that facilitate its incorporation into proteins, nucleic acids, and other cellular components . The metabolic flux and levels of metabolites can be affected by the presence of 3,4-Dimethylbenzyl azide, as it can alter the dynamics of biochemical pathways and the distribution of labeled biomolecules within cells.
Transport and Distribution
Within cells and tissues, 3,4-Dimethylbenzyl azide is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3,4-Dimethylbenzyl azide can be influenced by factors such as its chemical properties, the presence of binding partners, and the cellular environment.
Subcellular Localization
The subcellular localization of 3,4-Dimethylbenzyl azide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of 3,4-Dimethylbenzyl azide can be affected by its localization, as it may interact with different biomolecules and participate in distinct biochemical processes depending on its subcellular distribution.
Propiedades
IUPAC Name |
4-(azidomethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-9(5-8(7)2)6-11-12-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQKVZVSSPDKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE](/img/structure/B1529574.png)







![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)



